Antiproliferative Activity in HT-29 Cells
In a direct head‑to‑head comparison within a single study, isocoreopsin demonstrated significantly greater antiproliferative efficacy against HT‑29 human colon adenocarcinoma cells than either butrin or isobutrin [1]. Isocoreopsin achieved comparable or superior cell death at half the concentration required for butrin and approximately 60% of the concentration required for isobutrin, establishing a clear potency rank order (isocoreopsin > isobutrin > butrin) for colon cancer applications [1].
Isobutrin 80 µg/mL
| Evidence Dimension | Effective concentration for cell death induction in HT‑29 colon cancer cells |
|---|---|
| Target Compound Data | 50 µg/mL (Isocoreopsin) |
| Comparator Or Baseline | Butrin: 100 µg/mL; Isobutrin: 80 µg/mL |
| Quantified Difference | Isocoreopsin is 2.0‑fold more potent than butrin and 1.6‑fold more potent than isobutrin by equi‑efficacy concentration comparison |
| Conditions | HT‑29 human colorectal adenocarcinoma cell line; 48 h exposure; cell death assessed by MTT assay [1] |
Why This Matters
For colorectal cancer research requiring the most potent single agent from the Butea flavonoid panel, isocoreopsin reduces the amount of compound needed per assay by up to 50% compared with butrin, directly lowering procurement volume requirements.
- [1] Subramaniyan B, Polachi N, Mathan G. Isocoreopsin: An active constituent of n-butanol extract of Butea monosperma flowers against colorectal cancer (CRC). J Pharm Anal. 2016;6(5):318-325. doi:10.1016/j.jpha.2016.04.007 View Source
